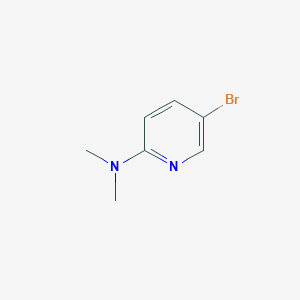

5-溴-N,N-二甲基吡啶-2-胺

描述

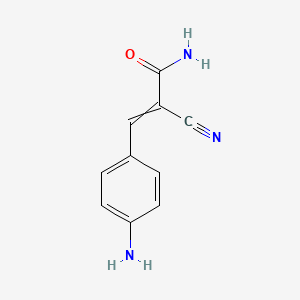

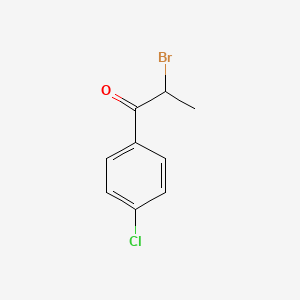

5-bromo-N,N-dimethylpyridin-2-amine is a chemical compound that is part of the broader class of brominated pyridines. These compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of the bromine atom and the dimethylamino group in the molecule suggests that it could be reactive and serve as a versatile building block in organic synthesis.

Synthesis Analysis

The synthesis of related brominated pyrimidines and pyridines typically involves regioselective reactions and can be achieved through various methods. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can further react with secondary amines to afford substituted aminopyrimidines . Although this does not directly describe the synthesis of 5-bromo-N,N-dimethylpyridin-2-amine, it provides insight into the type of reactions that might be used for its synthesis, such as nucleophilic substitution.

Molecular Structure Analysis

The molecular structure of brominated pyrimidines has been studied using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . While the specific structure of 5-bromo-N,N-dimethylpyridin-2-amine is not provided, the analysis of similar compounds suggests that the presence of substituents like bromine and dimethylamino groups can influence the molecular conformation and the type of intermolecular interactions, such as hydrogen bonding, within the crystal.

Chemical Reactions Analysis

Brominated pyridines and pyrimidines are known to undergo various chemical reactions. For example, the reaction of 5-bromo-N,N-dimethylpyrimidin-2-amine with butyllithium leads to the formation of N,N,N',N'-tetramethyl-4,5'-bipyrimidine-2,2'-diamine . This indicates that 5-bromo-N,N-dimethylpyridin-2-amine could potentially undergo similar lithiation reactions, which could be useful in further functionalizing the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines and pyrimidines are influenced by their molecular structure. The presence of a bromine atom typically increases the density and molecular weight of the compound, while the dimethylamino group can affect its basicity and solubility in organic solvents. The crystalline form of these compounds can exhibit specific intramolecular and intermolecular hydrogen bonding patterns, which can affect their melting points and solubility in water . Although the exact properties of 5-bromo-N,N-dimethylpyridin-2-amine are not detailed, similar compounds can provide a general idea of what to expect.

科学研究应用

化学合成和化合物修饰

- 5-溴-N,N-二甲基嘧啶-2-胺与丁基锂的反应导致N,N,N',N'-四甲基-4,5'-联嘧啶-2,2'-二胺的形成,这是一种在化学合成中具有潜在应用的化合物 (Kowalewski et al., 1981)。

- 5-溴-2-氯吡啶胺的氨基化,由钯-Xantphos复合物催化,产生高收率的5-氨基-2-氯吡啶,展示了这些化合物在选择性氨基化过程中的实用性 (Ji, Li, & Bunnelle, 2003)。

反应机制研究

- 对5-溴-2,4-二氯-6-甲基嘧啶与氨的区域选择性置换反应的研究,这是一种结构类似的化合物,有助于理解有机化学反应机制 (Doulah et al., 2014)。

- 钾胺在液氨中对甲基取代的溴(氯)吡啶的作用,包括类似于5-溴-N,N-二甲基吡啶-2-胺的化合物,已被研究以了解氨基化中的中间体和取代基的影响 (Does & Hertog, 2010)。

衍生物和复合物的合成

- 5-溴-2-氯甲基苯并[b]噻吩与二甲胺和相关胺的缩合反应突出了5-溴衍生物在合成复杂有机化合物中的作用 (Chapman et al., 1968)。

- 通过对商业可获得的5-溴-2-甲基吡啶-3-胺进行Suzuki交叉偶联反应合成新型以吡啶为基础的衍生物展示了5-溴衍生物在创造具有可能药用应用的新有机分子方面的潜力 (Ahmad et al., 2017)。

动力学研究和反应途径

- 对5-溴-2-呋喃的羰基衍生物与胺的反应的动力学研究提供了对反应速率和机制的见解,这对于理解和优化化学反应至关重要 (Novikov & Babeshkina, 1976)。

作用机制

Target of Action

It is known that this compound is used in the synthesis of various chemical compounds , suggesting that its targets could be diverse depending on the specific reaction it is involved in.

Mode of Action

The mode of action of 5-bromo-N,N-dimethylpyridin-2-amine is primarily through its role as a reactant in chemical synthesis . It participates in reactions to form new compounds, with its bromine atom often acting as a leaving group. The exact changes resulting from its interaction with its targets would depend on the specific reaction it is involved in.

Pharmacokinetics

It has a molecular weight of 201.06 , and its melting point is between 62-64°C . These properties could influence its bioavailability.

Result of Action

As a reactant in chemical synthesis, its primary effect is likely the formation of new compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-bromo-N,N-dimethylpyridin-2-amine. For instance, it is recommended to store the compound in an inert atmosphere at room temperature . Additionally, safety data suggests that it should be handled in a well-ventilated area to avoid breathing in any dust, gas, or vapors .

属性

IUPAC Name |

5-bromo-N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMCGXXYEMOWQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396651 | |

| Record name | 5-bromo-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N,N-dimethylpyridin-2-amine | |

CAS RN |

26163-07-5 | |

| Record name | 5-bromo-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)

![4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275559.png)